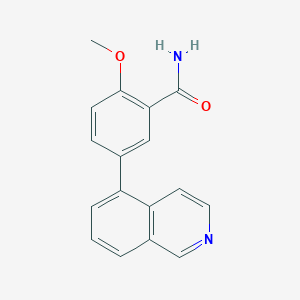

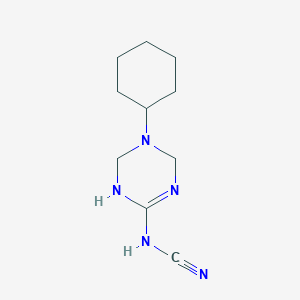

5-isoquinolin-5-yl-2-methoxybenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"5-isoquinolin-5-yl-2-methoxybenzamide" is a compound related to the isoquinoline class of chemicals, known for their diverse chemical and biological properties.

Synthesis Analysis

Several methods have been developed for the synthesis of isoquinoline derivatives. For instance, a Rhodium(III)-catalyzed one-pot three-component reaction has been employed for the synthesis of isoquinoline derivatives, involving O-alkylation and C-H activation processes (Zhou, Jiang, & Wang, 2019). Another example is the Rh(III)-catalyzed C-H activation and annulation reaction of N-methoxybenzamides and diazo compounds to synthesize isoquinolinones (Li, Wu, Chang, Lu, & Wang, 2019).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can vary significantly based on the substituents and the synthesis pathway. For example, the Rh(III)-catalyzed reactions often lead to the formation of complex structures involving multiple rings and functional groups (Pal, Adak, Dey, & Volla, 2020).

Chemical Reactions and Properties

Isoquinoline derivatives participate in various chemical reactions, reflecting their diverse chemical properties. For example, they can undergo C-H bond activation and annulation reactions (Jiang, Liu, Yang, Zheng, Tian, Zheng, & Liu, 2021). The specific chemical reactions they undergo can define their biological activity and potential applications.

安全和危害

The safety data sheet for a similar compound, benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

未来方向

The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies . The development of C-, S-, P-, and Si-centered radical addition–intramolecular cyclization strategies has been highlighted . Furthermore, the potential cytotoxic agents against human neuroblastoma have been evaluated .

属性

IUPAC Name |

5-isoquinolin-5-yl-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-16-6-5-11(9-15(16)17(18)20)13-4-2-3-12-10-19-8-7-14(12)13/h2-10H,1H3,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPOCUKZCWEFGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC3=C2C=CN=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(3-methoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5531054.png)

![4'-(2-propoxyethyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5531073.png)

![2-methyl-3-(4-morpholinylmethyl)benzo[h]quinolin-4-ol](/img/structure/B5531083.png)

![2,3,5-trimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5531091.png)

![2-[(3,4-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5531098.png)

![4-isopropylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5531120.png)

![1-{[4-(2-furoyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5531134.png)